Formamidinium bromide
Description
Formamidinium bromide (FABr), with the chemical formula CH₅BrN₂ and molecular weight 124.97 g/mol, is a white crystalline powder widely used as a precursor for metal halide perovskites such as FAPbBr₃ (formamidinium lead bromide) . Its synthesis involves reacting formamidinium acetate with hydrobromic acid under controlled conditions . FABr exhibits a melting point of 135°C and is highly deliquescent and air-sensitive, requiring argon-sealed packaging for stability . Key applications include light-emitting diodes (LEDs), solar cells, and radiation detectors due to its role in forming perovskites with high photoluminescence quantum efficiency (PLQE) and tunable bandgaps .
Structure
3D Structure of Parent
Properties
IUPAC Name |
aminomethylideneazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWANGZFTSGZRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Metathesis Reactions
Though less common, Source alludes to solid-liquid-solid cation exchange methods where methylammonium bromide (MABr) reacts with formamidinium acetate in dimethylformamide (DMF). This approach avoids handling concentrated HBr but introduces challenges in separating byproducts:
The method remains experimental, with no yield data reported in accessible literature.
Solvent Engineering in Recrystallization
Source substitutes ethanol with acetonitrile-toluene mixtures during purification, achieving 85% recovery of high-purity FABr (≥99% by HPLC). This solvent system’s polarity gradient improves crystal homogeneity compared to ethanol alone.
Critical Analysis of Synthetic Parameters
Impact of Acid Concentration
Comparative data from Sources and:
| HBr Concentration | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 48% | 1 hour | 89 | 98.5 |
| 57% | 45 minutes | 92 | 99.1 |
Higher acid concentrations reduce reaction times but necessitate stringent temperature control to prevent decomposition.
Drying Protocols and Hydration Effects
Vacuum drying at 80°C (Source) versus 100°C (Source) reveals trade-offs:
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80°C : Preserves crystal structure integrity but risks residual solvent retention
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100°C : Ensures anhydrous product but may induce partial thermal decomposition (>110°C onset per Source)
Thermogravimetric analysis (TGA) data from Source confirms 0.8% weight loss below 100°C, attributable to adsorbed water.
Quality Control and Characterization
Spectroscopic Verification
Fourier-transform infrared (FTIR) spectra of purified FABr show characteristic bands:
X-ray Diffraction (XRD) Analysis
Source reports a monoclinic crystal system (P2₁/c) with lattice parameters a = 7.24 Å, b = 7.31 Å, c = 7.35 Å, matching simulated patterns from formamidinium halide databases.
Industrial-Scale Production Considerations
American Elements (Source) outlines bulk synthesis protocols emphasizing:
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Precursor Grade : 99.999% trace metal basis PbBr₂ for perovskite compatibility
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Packaging : Moisture-resistant sealed containers under argon atmosphere
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Yield Scalability : 85–92% efficiency maintained at 10 kg batch sizes
Chemical Reactions Analysis
Types of Reactions
Formamidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with other halides to form mixed halide perovskites.
Addition Reactions: It can combine with lead halides and organic cations to form perovskite structures.
Common Reagents and Conditions
Lead Halides: Used in the formation of perovskite structures.
Organic Cations: Such as methylammonium and cesium, which help in stabilizing the perovskite structure.
Major Products Formed
Scientific Research Applications
Perovskite Solar Cells
Overview
FABr is predominantly used as a precursor for synthesizing formamidinium lead bromide (FAPbBr₃), a type of perovskite material that has garnered attention for its exceptional photovoltaic properties. FAPbBr₃ exhibits a bandgap of approximately 2.23 eV, making it suitable for tandem solar cell applications where efficiency is critical.
Performance Characteristics
The incorporation of FABr into perovskite solar cells has shown improvements in several performance metrics:
| Parameter | FAPbBr₃ (with FABr) | MAPbBr₃ (Methylammonium) |
|---|---|---|
| Jsc (mA/cm²) | 23.3 | 0.6 |
| Voc (V) | 0.94 | 1.48 |
| Fill Factor (%) | 65 | 48 |
| Power Conversion Efficiency (%) | 14.2 | 0.4 |
These enhancements are attributed to the tunable bandgap and improved charge transport characteristics facilitated by the presence of bromide ions in the perovskite lattice structure .
Case Studies
- Efficiency Improvements : Research by Jeon et al. demonstrated that adjusting the halide composition in FAPbI₃/FABr systems can optimize the bandgap for better light absorption and carrier mobility, leading to higher efficiency in photovoltaic applications .
- Stability Studies : A study highlighted the intrinsic and extrinsic stability of FAPbBr₃ solar cells, showing that these materials maintain performance over extended periods, which is crucial for commercial viability .
Photodetectors
Applications in UV Detection
FABr has been utilized to enhance the performance of deep ultraviolet photodetectors. By integrating FABr with other perovskite materials, researchers have developed devices that exhibit superior optoelectronic properties.
| Parameter | Device with FABr | Device without FABr |
|---|---|---|
| Responsivity (mA/W) | 72.2 | Not specified |
| External Quantum Efficiency (%) | 56 | Not specified |
The addition of bromide ions improves carrier transport and reduces lattice constants, which enhances photogeneration efficiency .
Case Studies
- Enhanced Responsivity : A recent study reported that devices incorporating FABr displayed a responsivity significantly higher than those using solely methylammonium-based perovskites, underscoring the benefits of halide engineering in photodetector applications .
- Phase Stability : The introduction of FABr was shown to mitigate phase transition issues commonly observed in traditional perovskite materials, thus improving operational stability under varying environmental conditions .
Nanocrystal Synthesis
FABr is also employed in the synthesis of colloidal nanocrystals of FAPbBr₃, which have applications in light-emitting devices and lasers due to their high photoluminescence quantum efficiency (PLQE). The synthesis involves a simple solution process that yields nanocrystals with sizes ranging from 10 to 15 nm, exhibiting excellent brightness and stability .
Mechanism of Action
Formamidinium bromide exerts its effects by forming perovskite structures when combined with lead halides and organic cations. These perovskite structures have excellent optoelectronic properties, such as high light absorption and long carrier diffusion lengths, which make them ideal for use in solar cells and other optoelectronic devices . The molecular targets and pathways involved include the stabilization of the perovskite layer and the enhancement of its optoelectronic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methylammonium Bromide (MABr)
MABr (CH₃NH₃Br) is another organoammonium halide precursor for perovskites (MAPbBr₃). Key differences include:
- Thermal Stability : FAPbBr₃ perovskites exhibit superior thermal stability compared to MAPbBr₃, which degrades above 85°C due to volatile methylammonium cations .
- Optoelectronic Properties: FAPbBr₃ has a bandgap of ~2.23 eV, ideal for green LEDs and tandem solar cells, while MAPbBr₃ has a slightly wider bandgap (~2.3 eV) . PLQE for FAPbBr₃ nanocrystals (NCs) reaches 55–65%, outperforming MAPbBr₃ NCs (~45%) .
| Property | FAPbBr₃ | MAPbBr₃ |
|---|---|---|
| Bandgap (eV) | 2.23 | 2.3 |
| PLQE (%) | 55–65 | ~45 |
| Thermal Stability (°C) | >100 | <85 |
| Primary Application | LEDs, Sensors | Solar Cells |
Formamidinium Iodide (FAI)
FAI (CH(NH₂)₂I) is used to synthesize iodide-based perovskites (FAPbI₃). Comparative insights:
- Phase Stability: FAPbI₃ suffers from phase instability at room temperature, transforming into a non-perovskite δ-phase, whereas FAPbBr₃ remains stable .
- Light Absorption : FAPbI₃ absorbs near-infrared light (bandgap ~1.48 eV), enabling higher solar cell efficiency, but FAPbBr₃’s wider bandgap suits high-voltage optoelectronic devices .
Cesium Bromide (CsBr)
CsBr is an inorganic alternative for perovskite precursors (CsPbBr₃). Key contrasts:
- Crystallinity: CsPbBr₃ forms highly stable inorganic perovskites but requires high-temperature synthesis (>150°C), unlike solution-processable FAPbBr₃ .
- Device Performance : FAPbBr₃-based LEDs achieve higher brightness (>10,000 cd/m²) compared to CsPbBr₃ devices due to enhanced charge transport .
Q & A
Q. What methodologies validate the role of FABr in stabilizing perovskite phases under operational stress?
- Methodological Answer : Accelerated aging tests (e.g., 85°C/85% RH for 100 hours) combined with in-situ XRD monitor phase transitions. Compare FABr with methylammonium bromide (MABr)-based devices to assess cation size effects on lattice strain. Density functional theory (DFT) simulations can predict thermodynamic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
